

# A Comparative Guide to the Structural Validation of Methyl 2-amino-5-bromoisonicotinate

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## Compound of Interest

Compound Name:	Methyl 2-amino-5-bromoisonicotinate
Cat. No.:	B1328700

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This guide provides a comprehensive comparison of analytical techniques for the structural validation of **Methyl 2-amino-5-bromoisonicotinate**, a key intermediate in pharmaceutical synthesis. We present a head-to-head comparison of X-ray crystallography against spectroscopic methods, offering supporting data and detailed experimental protocols to aid researchers in selecting the most appropriate techniques for their needs.

## Structural Elucidation: A Multi-faceted Approach

The unambiguous determination of a molecule's three-dimensional structure is a critical step in chemical research and drug development. While several techniques can provide structural information, they vary in their definitive power, sample requirements, and the nature of the data they provide. Here, we compare the gold standard, single-crystal X-ray crystallography, with complementary and more routinely accessible spectroscopic methods: Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).

## Quantitative Data Comparison

The following table summarizes the key quantitative data obtained from each analytical technique for the structural validation of **Methyl 2-amino-5-bromoisonicotinate** and its close structural analogs.

Analytical Technique	Parameter	Expected/Observed Value for Methyl 2-amino-5-bromoisonicotinate or Analog	Data Interpretation
Single-Crystal X-ray Crystallography	Crystal System	Monoclinic	Defines the basic shape of the unit cell.
Space Group	P2 <sub>1</sub> /c	Describes the symmetry elements within the unit cell.	
Unit Cell Dimensions	a = 3.9852(2) Å, b = 9.1078(5) Å, c = 12.1409(7) Å, β = 95.238(3)°	Precise measurements of the unit cell that contains the molecule.	
R-factor	0.023	A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data; a lower value indicates a better fit.	
<sup>1</sup> H NMR Spectroscopy	Chemical Shift (δ)	~7.5-8.5 ppm (aromatic protons), ~3.9 ppm (methyl protons), ~5.0-6.0 ppm (amine protons)	Indicates the chemical environment of each proton.
<sup>13</sup> C NMR Spectroscopy	Chemical Shift (δ)	~165 ppm (carbonyl carbon), ~110-150 ppm (aromatic carbons), ~52 ppm (methyl carbon)	Reveals the number of non-equivalent carbon atoms and their electronic environments. <a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a>

FTIR Spectroscopy	Vibrational Frequency (cm <sup>-1</sup> )	~3400-3300 cm <sup>-1</sup> (N-H stretch), ~3100-3000 cm <sup>-1</sup> (aromatic C-H stretch), ~1720 cm <sup>-1</sup> (C=O stretch), ~1600 cm <sup>-1</sup> (C=C aromatic stretch), ~1250 cm <sup>-1</sup> (C-O stretch), ~600-500 cm <sup>-1</sup> (C-Br stretch)	Corresponds to the vibrational modes of specific functional groups within the molecule.[4][5]
Mass Spectrometry	Molecular Ion Peak (m/z)	230 and 232 (in a ~1:1 ratio)	Confirms the molecular weight of the compound and the presence of a single bromine atom.[6][7]

\*Data obtained from the single-crystal X-ray diffraction of the closely related analog, Methyl 2-amino-5-bromobenzoate, as a representative example.[8][9][10]

## Experimental Protocols

### Single-Crystal X-ray Diffraction

Single-crystal X-ray diffraction provides the most definitive structural information by mapping the electron density of a crystalline solid.

- **Crystal Growth:** High-quality single crystals of **Methyl 2-amino-5-bromoisonicotinate** are grown, typically by slow evaporation of a saturated solution in a suitable solvent (e.g., methanol, ethanol, or ethyl acetate). The ideal crystal should be well-formed, free of defects, and typically 0.1-0.3 mm in each dimension.[11]
- **Data Collection:** A suitable crystal is mounted on a goniometer. A focused beam of monochromatic X-rays (e.g., Mo K $\alpha$  radiation,  $\lambda = 0.71073 \text{ \AA}$ ) is directed at the crystal. The crystal is rotated, and the diffraction pattern is collected on a detector (e.g., a CCD detector). [8][11]

- Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The structure is solved using direct methods or Patterson methods to obtain an initial model of the molecule. This model is then refined against the experimental data to determine the final atomic positions, bond lengths, and bond angles with high precision.[8]

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

- Sample Preparation: Approximately 5-10 mg of the sample is dissolved in a deuterated solvent (e.g.,  $\text{CDCl}_3$  or  $\text{DMSO-d}_6$ ) in an NMR tube.
- Data Acquisition: The NMR tube is placed in the spectrometer. For  $^1\text{H}$  NMR, the spectrum is typically acquired over a range of 0-12 ppm. For  $^{13}\text{C}$  NMR, a wider range of 0-220 ppm is used.[1][2][3]
- Data Processing and Interpretation: The acquired data is Fourier-transformed to produce the NMR spectrum. The chemical shifts, integration (for  $^1\text{H}$  NMR), and coupling patterns are analyzed to deduce the structure.

## Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule.

- Sample Preparation: A small amount of the solid sample is mixed with dry potassium bromide (KBr) and pressed into a thin, transparent pellet. Alternatively, the spectrum can be recorded using an Attenuated Total Reflectance (ATR) accessory.
- Data Acquisition: The sample is placed in the IR beam of the spectrometer, and the spectrum is recorded, typically in the range of  $4000\text{-}400\text{ cm}^{-1}$ .
- Data Interpretation: The absorption bands in the spectrum are correlated to specific vibrational modes of the functional groups present in the molecule.[4]

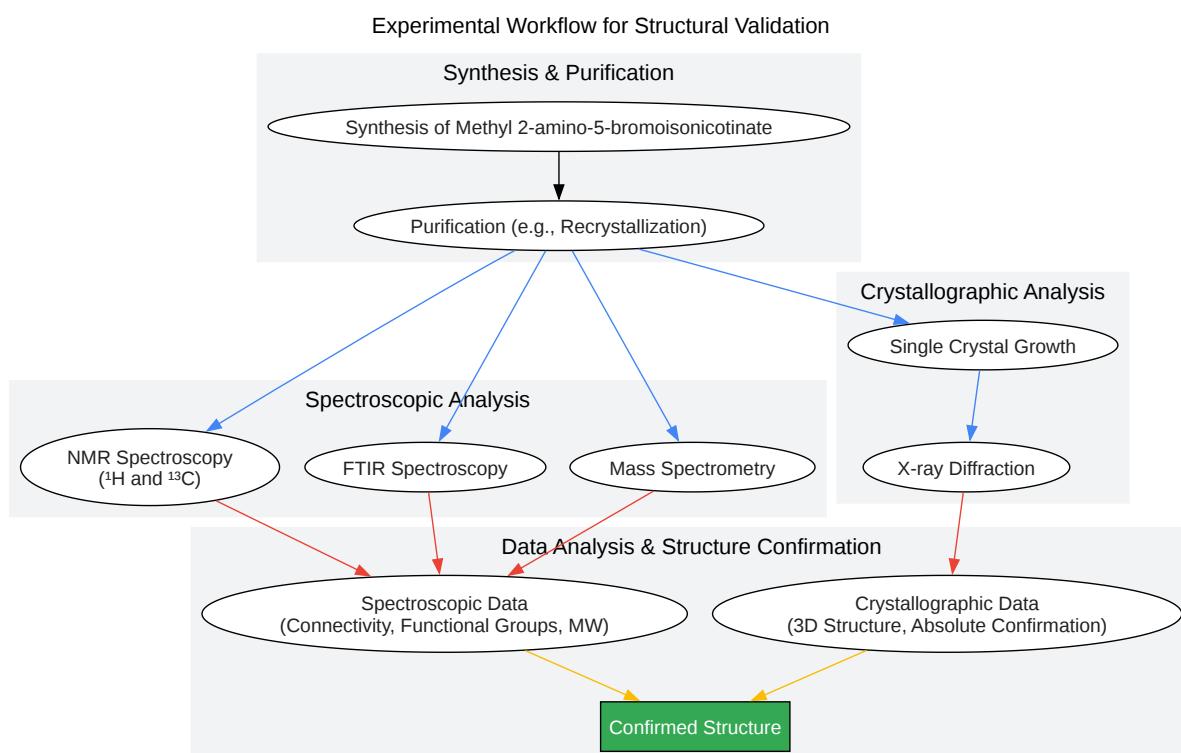
## Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule.

- **Sample Introduction and Ionization:** A small amount of the sample is introduced into the mass spectrometer and ionized, typically by electron impact (EI) or electrospray ionization (ESI).
- **Mass Analysis:** The resulting ions are separated based on their mass-to-charge ratio (m/z).
- **Detection and Spectrum Generation:** The separated ions are detected, and a mass spectrum is generated, which plots the relative abundance of ions at each m/z value. The peak with the highest m/z value generally corresponds to the molecular ion.[6][7][12] Due to the natural isotopic abundance of bromine ( $^{79}\text{Br}$  and  $^{81}\text{Br}$ ), compounds containing one bromine atom will exhibit a characteristic M+2 peak of nearly equal intensity to the molecular ion peak.[13]

## Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the comprehensive structural validation of **Methyl 2-amino-5-bromoisonicotinate**.

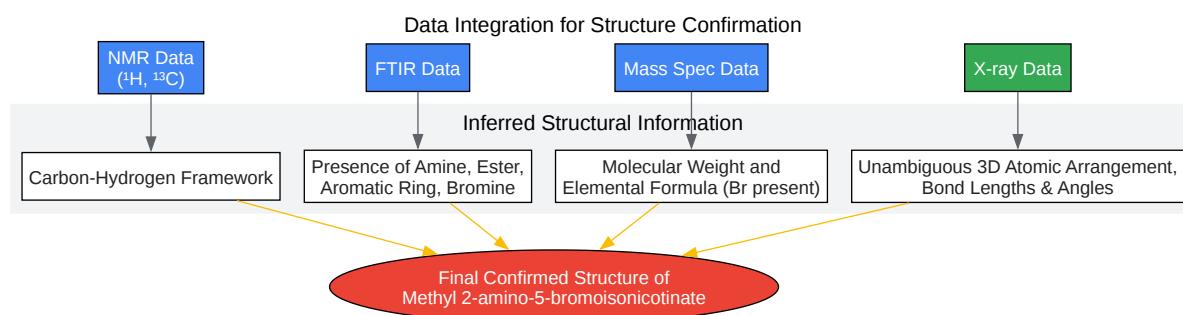


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Caption: Workflow for the synthesis, purification, and structural validation of **Methyl 2-amino-5-bromoisonicotinate**.

# Signaling Pathway of Analytical Data Interpretation

The following diagram illustrates how data from different analytical techniques are integrated to confirm the final chemical structure.



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Caption: Logical relationship of data from various analytical techniques leading to final structure confirmation.

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